Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate
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Overview
Description
Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiparasitic and antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition .
Comparison with Similar Compounds
4-chloro-1H-benzo[d]imidazole: A closely related compound with similar structural features.
Methyl benzimidazole-2-carbamate: Another benzimidazole derivative with a different substitution pattern.
4-chloro-1H-benzo[d]imidazol-2-ylamine: A derivative with an amine group instead of a carbamate group.
Uniqueness: Methyl (4-chloro-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55214-28-3 |
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Molecular Formula |
C9H8ClN3O2 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl N-(4-chloro-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) |
InChI Key |
PVEBSCSOZIMBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=CC=C2Cl |
Origin of Product |
United States |
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